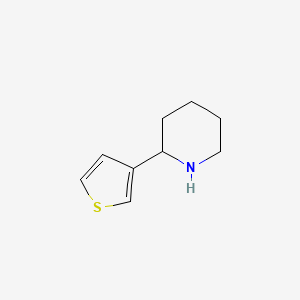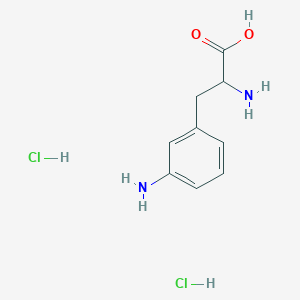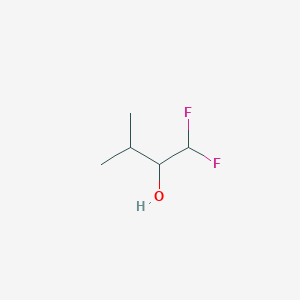![molecular formula C9H7Cl2F3OS B12510096 3-[(2,6-Dichlorophenyl)sulfanyl]-1,1,1-trifluoropropan-2-ol](/img/structure/B12510096.png)
3-[(2,6-Dichlorophenyl)sulfanyl]-1,1,1-trifluoropropan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2,6-Dichlorophenyl)sulfanyl]-1,1,1-trifluoropropan-2-ol is an organic compound with the molecular formula C9H7Cl2F3OS This compound is characterized by the presence of a trifluoropropanol group attached to a dichlorophenyl sulfanyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,6-Dichlorophenyl)sulfanyl]-1,1,1-trifluoropropan-2-ol typically involves the reaction of 2,6-dichlorothiophenol with 1,1,1-trifluoro-2-propanol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and recrystallization can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
3-[(2,6-Dichlorophenyl)sulfanyl]-1,1,1-trifluoropropan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol.
Substitution: The trifluoropropanol group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-[(2,6-Dichlorophenyl)sulfanyl]-1,1,1-trifluoropropan-2-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-[(2,6-Dichlorophenyl)sulfanyl]-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s dichlorophenyl sulfanyl group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The trifluoropropanol group may enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.
類似化合物との比較
Similar Compounds
- 3-[(2,6-Dichlorophenyl)sulfanyl]pyrrolidine hydrochloride
- 2-[(6-{[2-(2,3-Dichloroanilino)-2-oxoethyl]sulfanyl}hexyl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide
Uniqueness
3-[(2,6-Dichlorophenyl)sulfanyl]-1,1,1-trifluoropropan-2-ol is unique due to the presence of both dichlorophenyl sulfanyl and trifluoropropanol groups, which confer distinct chemical and biological properties. The trifluoropropanol group enhances the compound’s stability and lipophilicity, while the dichlorophenyl sulfanyl group provides potential sites for chemical modification and interaction with biological targets.
特性
分子式 |
C9H7Cl2F3OS |
|---|---|
分子量 |
291.12 g/mol |
IUPAC名 |
3-(2,6-dichlorophenyl)sulfanyl-1,1,1-trifluoropropan-2-ol |
InChI |
InChI=1S/C9H7Cl2F3OS/c10-5-2-1-3-6(11)8(5)16-4-7(15)9(12,13)14/h1-3,7,15H,4H2 |
InChIキー |
RKNSQZCSIRATJP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Cl)SCC(C(F)(F)F)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bicyclo[6.1.0]non-4-en-9-ylmethanol](/img/structure/B12510013.png)
![2-[3-(Diisopropylamino)-1-phenylpropyl]-4-(hydroxymethyl)phenyl 2-methylpropanoate; butenedioic acid](/img/structure/B12510014.png)
![4-[4-(Hydroxymethyl)anilino]-4-oxobut-2-enoic acid](/img/structure/B12510017.png)
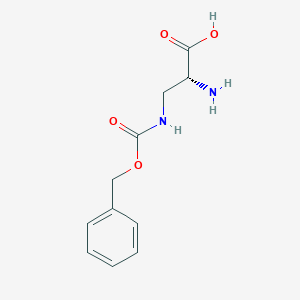
![7-Chlorodibenzo[b,d]furan-1-yl trifluoromethanesulfonate](/img/structure/B12510039.png)
![sodium;2-[3-(3,4-dimethoxyphenyl)prop-2-enoylamino]benzoate](/img/structure/B12510050.png)
![N-{(Z)-1-[(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)(methyl)amino]ethylidene}-3-methoxybenzenaminium iodide](/img/structure/B12510059.png)
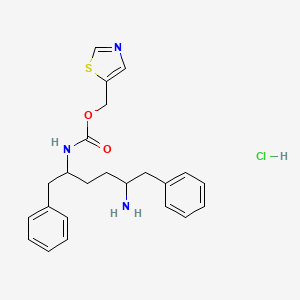
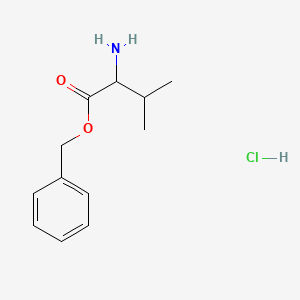
![But-2-enedioic acid;1-[2-[3-(tert-butylamino)-2-hydroxypropoxy]-5-fluorophenyl]butan-1-one](/img/structure/B12510073.png)
![N-[2-(3-hydroxypyrrolidin-1-yl)-1-phenylethyl]-N-methyl-2,2-diphenylacetamide](/img/structure/B12510088.png)
